

An In-Depth Technical Guide to the NMR Spectrum of D-Phenylalanine-d8

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Compound of Interest

Compound Name: D-Phenylalanine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of **D-Phenylalanine-d8**. This deuterated analog of D-phenylalanine is a valuable tool in various research applications, including metabolic studies, protein structure determination, and as an internal standard in mass spectrometry. Understanding its NMR spectroscopic properties is crucial for its effective utilization. This document outlines the expected ^1H and ^{13}C NMR spectra, provides detailed experimental protocols for sample preparation and data acquisition, and presents the information in a clear, structured format for ease of comparison and use.

Data Presentation

The following tables summarize the expected quantitative NMR data for **D-Phenylalanine-d8**. Since D- and L-enantiomers exhibit identical NMR spectra in a non-chiral solvent, the chemical shift data for L-phenylalanine is used as a reference. The key difference in the spectra of the deuterated compound arises from the substitution of protons with deuterium.

Table 1: Expected ^1H NMR Spectral Data for **D-Phenylalanine-d8**

Protons	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Notes
α -H	~3.98	Singlet	The typical doublet of doublets collapses to a singlet due to the absence of coupling with the deuterated β -deuterons.
Aromatic-H	Absent	-	All five aromatic protons are replaced by deuterium.
β -H	Absent	-	Both β -protons are replaced by deuterium.
Amine (-NH ₂)	Variable	Broad Singlet	Position is concentration, pH, and solvent dependent. May exchange with D ₂ O.
Carboxyl (-COOH)	Variable	Broad Singlet	Position is concentration, pH, and solvent dependent. May exchange with D ₂ O.

Table 2: Expected ¹³C NMR Spectral Data for **D-Phenylalanine-d8**

Carbon	Expected Chemical Shift (δ) ppm[1]	Expected Multiplicity	Notes
C=O	~174.3	Singlet	Unaffected by deuteration of the phenyl ring and side chain.
C α	~56.2	Triplet (due to $^1J_{CD}$)	Coupled to one deuterium.
C β	~37.9	Multiplet (due to $^1J_{CD}$)	Coupled to two deuterons.
C γ (Aromatic C1)	~137.5	Singlet	Quaternary carbon, no directly attached deuterium.
C δ (Aromatic C2, C6)	~130.2	Triplet (due to $^1J_{CD}$)	Coupled to one deuterium each.
C ϵ (Aromatic C3, C5)	~129.3	Triplet (due to $^1J_{CD}$)	Coupled to one deuterium each.
C ζ (Aromatic C4)	~127.3	Triplet (due to $^1J_{CD}$)	Coupled to one deuterium each.

Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent, pH, and temperature. The multiplicities in the ^{13}C NMR spectrum are due to one-bond C-D coupling, which appears as a multiplet (typically a triplet for a CD group and a quintet for a CD₂ group in a proton-decoupled ^{13}C spectrum due to the spin $I=1$ of deuterium).

Experimental Protocols

Detailed methodologies for the preparation and NMR analysis of **D-Phenylalanine-d8** are provided below.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **D-Phenylalanine-d8** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterium oxide (D_2O) is a common choice for amino acids. Other solvents like deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) can also be used depending on the experimental requirements.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
- **Mixing:** Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Internal Standard:** If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS or TSP for aqueous samples) to the NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Temperature:** 298 K (25 °C).
- **Number of Scans (NS):** 16 to 64, depending on the sample concentration.
- **Relaxation Delay (D1):** 5 seconds to ensure full relaxation of the protons.
- **Acquisition Time (AQ):** 2-4 seconds.
- **Spectral Width (SW):** 12-16 ppm, centered around 6 ppm.

- Solvent Suppression: If using a solvent with a residual proton signal (e.g., HOD in D₂O), a solvent suppression pulse sequence may be necessary.

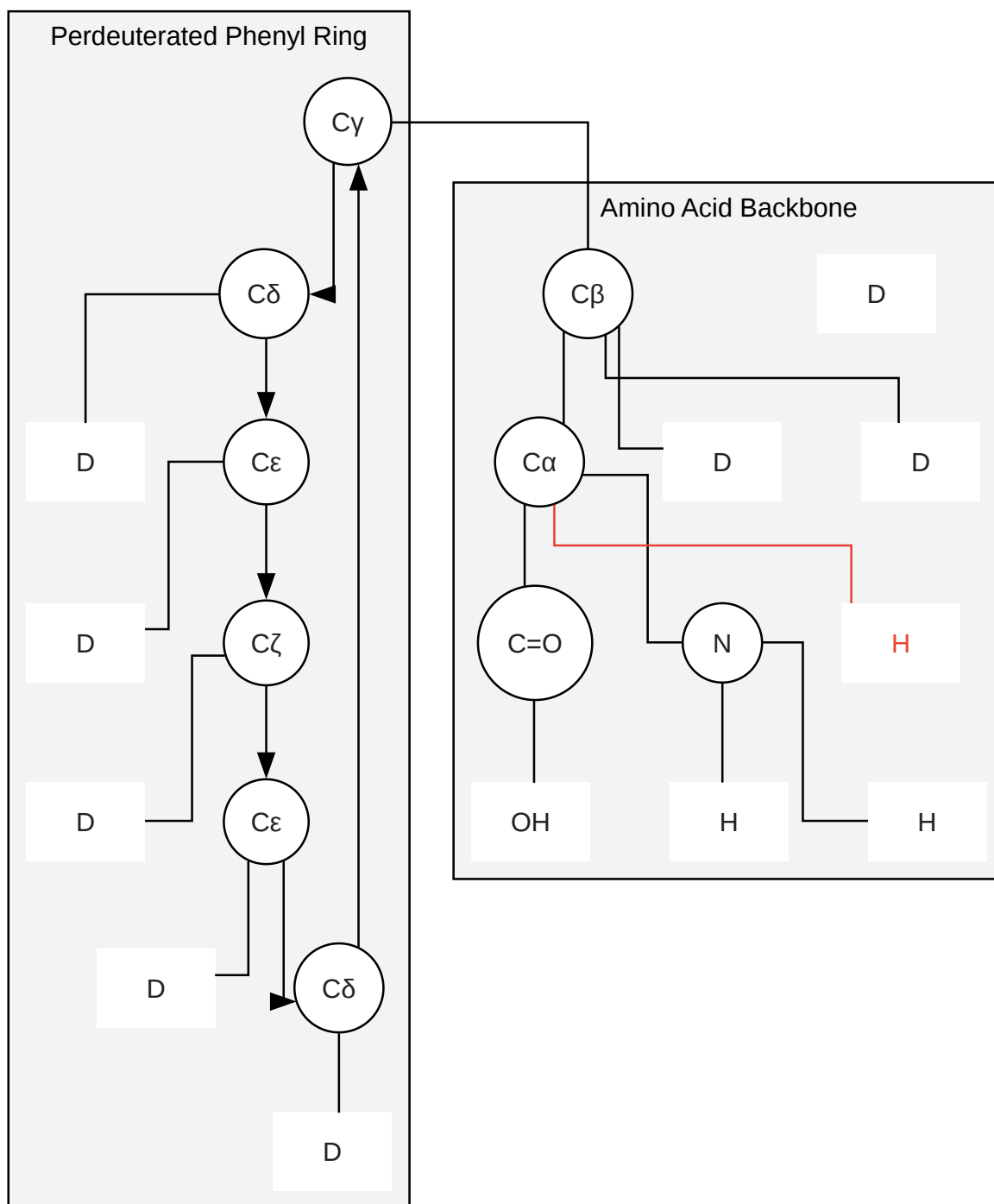
¹³C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C and lower gyromagnetic ratio.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

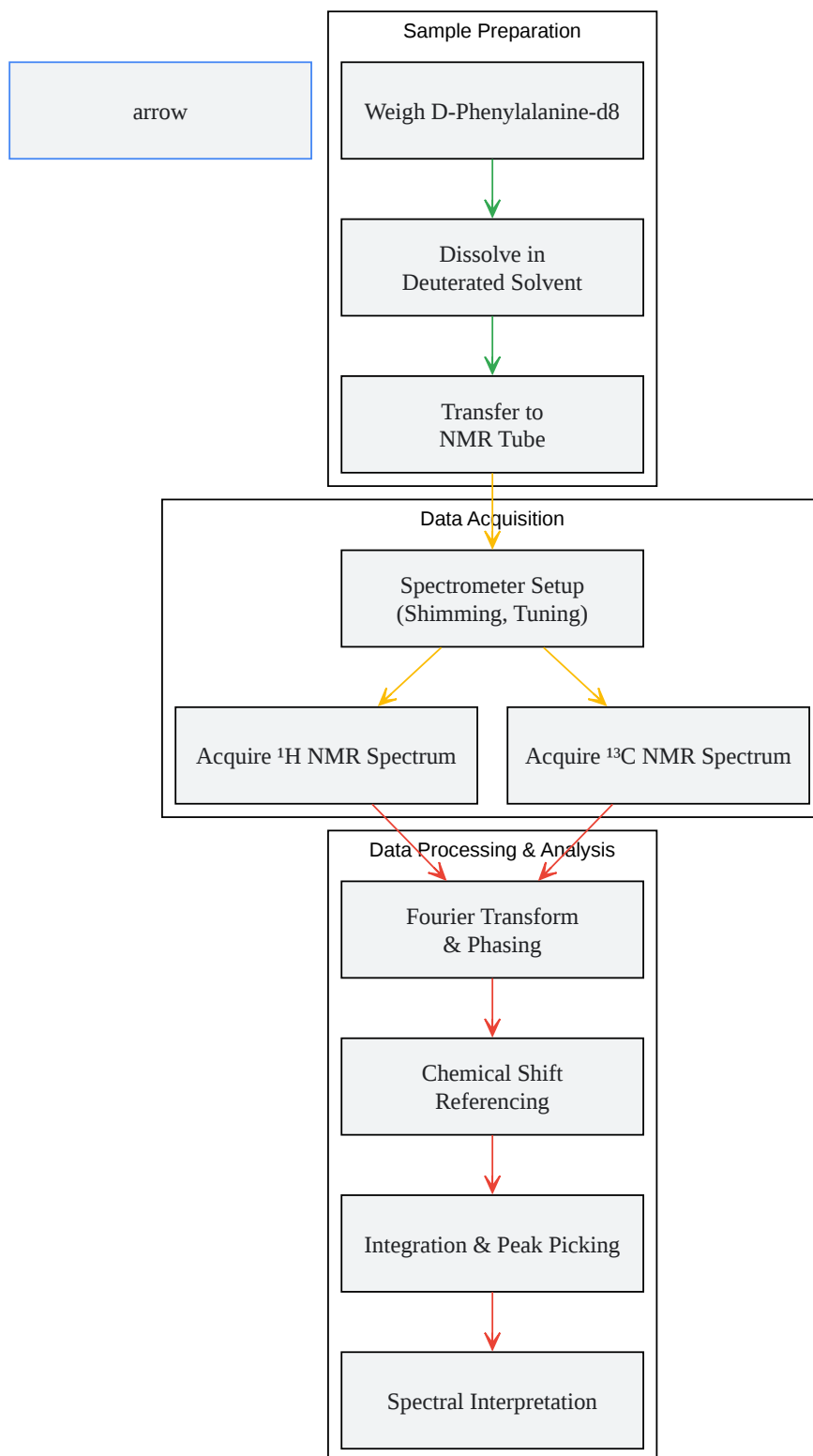
Mandatory Visualization

The following diagrams illustrate the structure of **D-Phenylalanine-d8** and the logical workflow for its NMR analysis.

Structure of D-Phenylalanine-d8

[Click to download full resolution via product page](#)**Figure 1.** Chemical structure of **D-Phenylalanine-d8**.

NMR Analysis Workflow for D-Phenylalanine-d8

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